Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester is an organic compound characterized by the presence of a cyclopropyl group, a benzyl group with a hydroxymethyl substituent, and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common approach starts with the preparation of the benzyl alcohol derivative, which is then reacted with cyclopropyl isocyanate under controlled conditions to form the desired carbamic acid ester. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can form hydrogen bonds, enhancing its interaction with biological targets. The carbamic acid ester moiety can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropyl group but differs in the functional groups attached.
Benzyl alcohol: Similar benzyl group but lacks the carbamic acid ester moiety.
tert-Butyl carbamate: Contains the carbamic acid ester moiety but lacks the benzyl and cyclopropyl groups.
Uniqueness
Cyclopropyl-(4-hydroxymethylbenzyl)-carbamic acid tert-butyl ester is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of the cyclopropyl group, hydroxymethylbenzyl moiety, and carbamic acid tert-butyl ester makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[4-(hydroxymethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(14-8-9-14)10-12-4-6-13(11-18)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXRGCBRUZMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)CO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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